molecular formula C21H20O6 B191358 Glycycoumarin CAS No. 94805-82-0

Glycycoumarin

Cat. No. B191358
CAS RN: 94805-82-0
M. Wt: 368.4 g/mol
InChI Key: NZYSZZDSYIBYLC-UHFFFAOYSA-N
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Scientific Research Applications

properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-11(2)4-6-14-18(24)10-19-16(20(14)26-3)9-15(21(25)27-19)13-7-5-12(22)8-17(13)23/h4-5,7-10,22-24H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYSZZDSYIBYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=O)C(=C2)C3=C(C=C(C=C3)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20241630
Record name 3-(2,4-Dihydroxy-phenyl)-7-hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycycoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glycycoumarin

CAS RN

94805-82-0
Record name Glycycoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94805-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094805820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4-Dihydroxy-phenyl)-7-hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCYCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWQ2B8G346
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycycoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

243.5 - 244.5 °C
Record name Glycycoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycycoumarin
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Glycycoumarin
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Glycycoumarin
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Glycycoumarin
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Glycycoumarin
Reactant of Route 6
Glycycoumarin

Citations

For This Compound
922
Citations
Y Zang - Natural Product Communications, 2020 - journals.sagepub.com
… Investigations into the pharmacological activities of different glycycoumarin isomers might … of glycycoumarin is close to that of the blank control, suggesting that glycycoumarin does not …
Number of citations: 19 journals.sagepub.com
Q Wang, X Qiao, C Liu, S Ji, L Feng, Y Qian… - … of Pharmaceutical and …, 2014 - Elsevier
… Glycycoumarin is a major bioactive coumarin of licorice (Glycyrrhiza uralensis), one of the … of glycycoumarin in rats was investigated. After oral administration of 40 mg/kg glycycoumarin, …
Number of citations: 25 www.sciencedirect.com
Y Sato, T Akao, JX He, H Nojima, Y Kuraishi… - Journal of …, 2006 - Elsevier
… of Glycyrrhizae Radix, and consequently isolated glycycoumarin as a potent relaxant on the … mechanism of glycycoumarin on the contraction of mouse jejunum. Glycycoumarin inhibited …
Number of citations: 73 www.sciencedirect.com
E Zhang, S Yin, S Zhao, C Zhao, M Yan… - Phytotherapy …, 2020 - Wiley Online Library
Licorice, an edible and medicinal plant, has long been used to treat various diseases, including liver diseases. Glycycoumarin (GCM) is a representative coumarin compound in licorice …
Number of citations: 16 onlinelibrary.wiley.com
Y Tang, S Ou, L Ye, S Wang - Revista Brasileira de Farmacognosia, 2023 - Springer
… Glycycoumarin is a representative coumarin compound with … Studies have shown that glycycoumarin has many biological … However, the poor solubility of glycycoumarin in water and the …
Number of citations: 5 link.springer.com
L Ye, L Cheng, Y Deng, S Wang, X Wu… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
Licorice (Glycyrrhiza uralensis Fisch) is a natural plant resource widely used as a food and herbal medication in China. Glycycoumarin (GCM) is a major coumarin in licorice that …
Number of citations: 4 www.ncbi.nlm.nih.gov
Q Wang, X Qiao, Y Qian, C Liu, Y Yang, S Ji, J Li… - … of Chromatography B, 2015 - Elsevier
Coumarins are an important group of bioactive constituents in licorice (Glycyrrhiza uralensis), a worldwide popular herbal medicine. This study aims to elucidate the metabolism of two …
Number of citations: 22 www.sciencedirect.com
X Song, S Yin, E Zhang, L Fan, M Ye, Y Zhang, H Hu - Oncotarget, 2016 - ncbi.nlm.nih.gov
Glycycoumarin (GCM) is a major bioactive coumarin compound isolated from licorice and the anti-cancer activity of GCM has not been scientifically addressed. In the present study, we …
Number of citations: 23 www.ncbi.nlm.nih.gov
X Song, S Yin, Y Huo, M Liang, L Fan, M Ye… - Free Radical Biology and …, 2015 - Elsevier
… The purpose of the current study was to test the hepatoprotective effect of glycycoumarin (GCM), a representative coumarin in licorice, using animal models of both chronic and acute …
Number of citations: 59 www.sciencedirect.com
D ZHU, G SONG, F JIANG, X CHANG, Y GUO - Acta Chimica Sinica, 1984 - sioc-journal.cn
中药甘草在中医临床上被广泛使用, 仅以" 伤寒论" 而言,:) 3; 60% 以上处方均含有甘草的方*'1. 对于甘草的化学成分多年来国内, 外研究甚多口, 2J 甘草属植物资源丰富, 己知至少有 10 个品种气…
Number of citations: 35 sioc-journal.cn

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